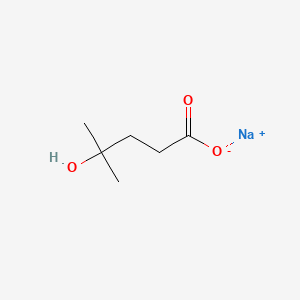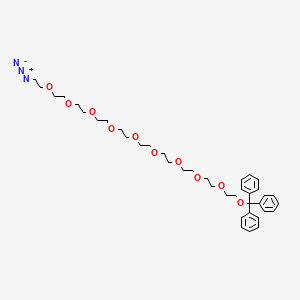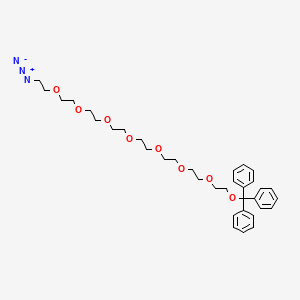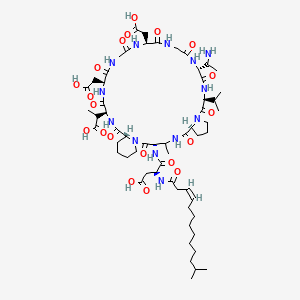
UMB-68 sodium
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
UMB 68 se puede sintetizar mediante la reacción del ácido gamma-hidroxibutírico con hidróxido de sodio. La reacción generalmente implica la disolución de ácido gamma-hidroxibutírico en agua, seguida de la adición de hidróxido de sodio para formar la sal de sodio . La reacción se lleva a cabo a temperatura ambiente y el producto se aísla por evaporación del solvente.
Métodos de producción industrial
La producción industrial de UMB 68 sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar las impurezas y maximizar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
UMB 68 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: UMB 68 se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: La reducción de UMB 68 puede conducir a la formación de alcoholes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos principales
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
UMB 68 tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
UMB 68 ejerce sus efectos uniéndose selectivamente a los receptores del ácido gamma-hidroxibutírico. Esta unión inhibe la actividad de estos receptores, que están involucrados en varios procesos neurológicos. El compuesto no interactúa significativamente con los receptores del ácido gamma-aminobutírico tipo A o del ácido gamma-aminobutírico tipo B, lo que lo convierte en una herramienta específica para estudiar las funciones del receptor del ácido gamma-hidroxibutírico .
Comparación Con Compuestos Similares
Compuestos similares
Ácido gamma-hidroxibutírico: Un neurotransmisor natural y un precursor del ácido gamma-aminobutírico.
Oxibato de sodio: Una forma farmacéutica del ácido gamma-hidroxibutírico utilizada para tratar la narcolepsia.
Singularidad
UMB 68 es único debido a su unión selectiva a los receptores del ácido gamma-hidroxibutírico sin una interacción significativa con los receptores del ácido gamma-aminobutírico tipo A o del ácido gamma-aminobutírico tipo B. Esta especificidad lo convierte en una herramienta valiosa para la investigación en neurociencia y farmacología .
Propiedades
IUPAC Name |
sodium;4-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDHFJDHVHVLY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

